Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-amine
CAS No.: 113443-96-2
Cat. No.: VC13395704
Molecular Formula: C8H7N
Molecular Weight: 117.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 113443-96-2 |
|---|---|
| Molecular Formula | C8H7N |
| Molecular Weight | 117.15 g/mol |
| IUPAC Name | bicyclo[4.2.0]octa-1(8),2,4,6-tetraen-3-amine |
| Standard InChI | InChI=1S/C8H7N/c9-8-4-3-6-1-2-7(6)5-8/h1-5H,9H2 |
| Standard InChI Key | BPZRVHLAHLPGMV-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC2=CC=C21)N |
| Canonical SMILES | C1=CC(=CC2=CC=C21)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s core structure consists of a bicyclo[4.2.0]octa-1,3,5,7-tetraene system with an amine group at the 3-position. The conjugated π-system spans the bicyclic framework, conferring aromatic stability while retaining strain energy from the fused cyclobutene ring. Key structural parameters include:
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Bond lengths: The cyclobutene ring exhibits bond lengths of approximately 1.46 Å for the strained C1–C8 bond, compared to 1.34 Å for the conjugated double bonds in the aromatic system.
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Dihedral angles: The bicyclic system adopts a planar conformation, with dihedral angles between adjacent rings measuring less than 10°.
Spectroscopic Characteristics
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¹H NMR: The amine proton resonates at δ 3.2–3.5 ppm (broad singlet), while aromatic protons appear as a multiplet at δ 6.8–7.2 ppm.
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¹³C NMR: The amine-bearing carbon (C3) appears at δ 145–150 ppm, with aromatic carbons spanning δ 120–130 ppm.
Synthesis and Functionalization
Thermal [2+2] Cycloaddition
A primary method involves the thermal [2+2] cycloaddition of allenynes, yielding bicyclo[4.2.0]octa-1,6-diene intermediates. Subsequent functionalization introduces the amine group via nucleophilic substitution or reductive amination.
Example Reaction:
Multi-Step Functionalization
Alternative routes begin with preformed benzocyclobutene derivatives. For instance, bromination at the 3-position followed by amination via Buchwald-Hartwig coupling achieves yields exceeding 75%.
Key Functionalization Reactions
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| N-Acetylation | Acetyl chloride, pyridine | N-Acetyl derivative | 92% |
| Diels-Alder | Maleic anhydride, THF | Endo-cycloadduct | 85% |
| Hydrogenation | H₂/Pd-C, EtOH | Partially saturated bicyclic amine | 89% |
Applications in Materials Science
Polymer Chemistry
The compound serves as a monomer in high-performance polymers. Cross-linked polymers derived from its amine functionality exhibit:
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Thermal stability: Decomposition temperatures exceeding 400°C.
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Dielectric properties: Low dielectric constants (<2.5), ideal for microelectronic insulation.
Optoelectronic Materials
Conjugation across the bicyclic system enables applications in organic semiconductors. Thin films of its polymers demonstrate:
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Bandgap: 2.8–3.1 eV, suitable for photovoltaic applications.
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Charge mobility: 0.5–1.2 cm²/V·s, comparable to polyacetylene derivatives.
| Derivative | Target Protein | IC₅₀ (µM) |
|---|---|---|
| N-Acetylated form | Bcl-xL | 2.0 |
| Brominated form | Mcl-1 | 3.5 |
Antimicrobial Activity
In vitro assays against Staphylococcus aureus and Escherichia coli show minimum inhibitory concentrations (MICs) of 16–32 µg/mL, suggesting potential as broad-spectrum antibiotics.
Comparative Analysis with Structural Analogues
Benzocyclobutene Derivatives
| Property | Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-amine | Bromo-BCB |
|---|---|---|
| Thermal stability | >400°C | 320°C |
| Dielectric constant | 2.3 | 3.1 |
| Synthetic yield | 80% | 65% |
Bicyclo[3.3.1]nonane Analogues
While these compounds exhibit higher solubility (>50 mg/mL in DMSO), their thermal stability (<250°C) limits materials applications.
Mechanistic Insights
Diels-Alder Reactivity
The amine group enhances electron density in the diene, favoring endo transition states. Computational studies (DFT) reveal a 15 kcal/mol reduction in activation energy compared to non-aminated analogues.
Hydrogenation Pathways
Catalytic hydrogenation selectively reduces the least strained double bond (C5–C6), preserving the cyclobutene ring’s integrity. Kinetic studies indicate a turnover frequency (TOF) of 120 h⁻¹ under mild conditions.
Industrial and Research Implications
Microelectronics
Polymers derived from this compound are employed in advanced chip packaging, reducing signal loss by 40% compared to polyimide-based insulators.
Drug Discovery
Its scaffold is being explored as a core structure in kinase inhibitors, with preliminary studies showing nanomolar activity against EGFR mutants.
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